molecular formula C23H22N4O2S2 B2553654 1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide CAS No. 1251548-54-5

1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B2553654
CAS No.: 1251548-54-5
M. Wt: 450.58
InChI Key: KSXZBKHCDAUYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative fused with a piperidine carboxamide moiety. The core structure comprises a bicyclic thieno-pyrimidinone scaffold substituted with a phenyl group at position 7 and a piperidine-3-carboxamide group at position 2. The carboxamide side chain is further modified with a thiophen-2-ylmethyl substituent. Such heterocyclic frameworks are commonly explored for their kinase inhibitory or protease-modulating properties, as seen in structurally related compounds .

The thieno[3,2-d]pyrimidinone core is a privileged structure in medicinal chemistry due to its ability to mimic purine nucleotides, enabling interactions with ATP-binding pockets in enzymes. The piperidine carboxamide group enhances solubility and provides a handle for structural diversification, while the thiophen-2-ylmethyl substituent may influence lipophilicity and target engagement .

Properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2/c28-21(24-12-17-9-5-11-30-17)16-8-4-10-27(13-16)23-25-19-18(15-6-2-1-3-7-15)14-31-20(19)22(29)26-23/h1-3,5-7,9,11,14,16H,4,8,10,12-13H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXZBKHCDAUYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including 1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Heterocyclic Ring Formation

  • Thieno[3,2-d]pyrimidine Core :
    Formation typically involves cyclocondensation reactions of thiophene precursors with amidine or urea derivatives. For example, condensation of a thiophene ring with a pyrimidine precursor (e.g., via triethyl orthoformate and hydrazine) could yield the fused heterocycle .

  • Example Reaction :

    • Reagents : Thiophene derivative, pyrimidine precursor, triethyl orthoformate, hydrazine.

    • Conditions : Acid catalysis, heating under reflux.

    • Outcome : Formation of the thieno[3,2-d]pyrimidine framework.

Reaction TypeReagents/ConditionsProduct/YieldReference
CyclocondensationThiophene derivative + pyrimidine precursor, triethyl orthoformate, hydrazineThieno[3,2-d]pyrimidine core

Piperidine Carboxamide Formation

  • Amide Bond Synthesis :
    The piperidine-3-carboxamide group is likely formed via coupling reactions (e.g., EDC/HOBt or DCC coupling) between the piperidine amine and a carboxylic acid derivative. Analogous compounds use activated esters or carbodiimide reagents for this step .

Substituent Installation

  • Phenyl Group at Position 7 :
    Introduced via aromatic substitution (e.g., Suzuki coupling) or nucleophilic aromatic substitution (for electron-deficient aryl rings).

  • Thiophen-2-ylmethyl Substituent :
    Added via alkylation (e.g., reaction with thiophen-2-ylmethyl halide) or amide bond formation with a thiophen-2-ylmethyl amine.

Amide Hydrolysis

  • Acidic/Basic Conditions :
    The carboxamide group undergoes hydrolysis to yield a carboxylic acid and amine.

    • Example : Treatment with HCl or NaOH results in cleavage of the amide bond.

Pyrimidine Ring Reactions

  • Electrophilic Substitution :
    The pyrimidine ring may undergo electrophilic substitution at positions activated by electron-donating groups (e.g., oxygen or sulfur atoms) .

  • Nucleophilic Substitution :
    Substituted pyrimidines with leaving groups (e.g., halogens) can undergo nucleophilic displacement .

Piperidine Ring Modifications

  • Alkylation/Acylation :
    The piperidine nitrogen can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) .

Amide Bond Formation

  • Mechanism :
    Activation of the carboxylic acid (e.g., via carbodiimide) followed by nucleophilic attack by the piperidine amine.

    • Reagents : EDC, HOBt, DMAP.

    • Conditions : DMF, room temperature .

Purification Methods

  • Crystallization :
    Commonly used for thienopyrimidine derivatives (e.g., ethanol, water) .

  • Column Chromatography :
    Employed to isolate pure products after complex reactions .

Analytical Data

  • NMR Spectroscopy :

    • 1H NMR : Identifies amide protons (δ ~8–10 ppm), aromatic protons (δ ~6–8 ppm), and piperidine ring protons.

    • 13C NMR : Detects carbonyl carbons (δ ~160–180 ppm) and aromatic carbons.

  • LC-MS : Confirms molecular weight and purity .

Biological Activity and Stability

While the query focuses on chemical reactions, analogous thienopyrimidine derivatives exhibit kinase inhibition (e.g., PI3K) and antiproliferative activity . Stability under physiological conditions (e.g., pH, temperature) would depend on substituent effects and ring strain.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the compound's potential in various therapeutic areas:

Anti-inflammatory Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, compounds similar to our target compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in both in vitro and in vivo models of inflammation . This suggests that the compound could be effective in treating conditions characterized by excessive inflammation.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer potential. The mechanisms of action include inhibition of various kinases involved in cancer progression, such as FLT3 and mTOR . For example, a study on related compounds showed promising results against breast cancer cell lines , indicating that our compound may also possess similar anticancer effects.

Antimicrobial Properties

The thieno[3,2-d]pyrimidine scaffold has shown antimicrobial activity against various pathogens. A study found that certain derivatives exhibited significant inhibition against bacterial strains . This opens avenues for developing new antimicrobial agents from this class of compounds.

Neuroprotective Effects

Some studies suggest that thieno[3,2-d]pyrimidine derivatives may provide neuroprotective benefits. Their ability to modulate signaling pathways involved in neurodegeneration presents a potential application in treating diseases like Alzheimer's and Parkinson's .

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

  • Anti-cancer Study : A derivative was tested on MCF7 breast cancer cells and showed significant inhibition of cell proliferation (IC50 = 15 µM), indicating strong anticancer activity .
  • Anti-inflammatory Model : In a murine model of sepsis, a related compound reduced levels of inflammatory markers by 40%, showcasing its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging reactive oxygen species or modulating redox-sensitive signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno-Pyrimidinone Cores
Compound Name Key Substituents Biological Target/Activity Potency (IC₅₀/Ki) Selectivity Notes Reference
Target Compound 7-Phenyl, 2-(piperidine-3-carboxamide), N-(thiophen-2-ylmethyl) Not explicitly reported (inferred kinase/protease inhibition) N/A Structural similarity to Jak2 inhibitors
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide 7-(2-Fluorophenyl), 2-(piperidine-4-carboxamide), N-(1-phenylethyl) Kinase inhibition (Jak2/ROCK) Ki = 9–30 nM >100-fold selectivity over cathepsin B
N-(4-Chlorophenyl)-4-imino-3-phenyl-6-(phenylamino)-2-thioxo-tetrahydrothieno[3,2-d]pyrimidine-7-carboxamide 4-Imino, 2-thioxo, 7-carboxamide (4-chlorophenyl) Cytotoxicity (anticancer) Not quantified Moderate activity in preliminary screens

Key Observations :

  • Substituent Effects : Fluorination at the phenyl group (e.g., 2-fluorophenyl in ) enhances kinase binding affinity compared to the unsubstituted phenyl group in the target compound. The thiophen-2-ylmethyl group may confer improved metabolic stability over benzyl or phenylethyl groups due to reduced CYP450 interactions .
  • Piperidine Positioning: Piperidine-3-carboxamide (target compound) vs.
Piperidine Carboxamide Derivatives in Drug Discovery
Compound Name Core Structure Biological Activity Potency (IC₅₀/Ki) Selectivity Reference
AZD5363 Piperidine-4-carboxamide + pyrrolopyrimidine Akt kinase inhibition IC₅₀ = 5–10 nM >50-fold over ROCK kinases
Calpain Inhibitors (e.g., keto amides 11f/11j) Piperidine carboxamide + keto amide μ-Calpain inhibition Ki = 9–30 nM >100-fold over cathepsin B
Vertex Jak2 Inhibitors (e.g., compound 40) Piperidine carboxamide + pyrimidine Jak2 inhibition IC₅₀ < 50 nM High specificity for Jak2

Key Observations :

  • Bioactivity Trends: Piperidine carboxamides consistently demonstrate low nanomolar potency in kinase and protease inhibition, with selectivity driven by substituent modifications (e.g., fluorophenyl in Jak2 inhibitors vs. pyrrolopyrimidine in Akt inhibitors ).
  • Metabolic Stability : The thiophen-2-ylmethyl group in the target compound may reduce oxidative metabolism compared to N-phenylethyl or N-benzyl groups, as seen in , where similar substituents undergo oxidative elimination .

Comparison with Analogues :

  • : Uses thiourea cyclization to form thieno-pyrimidinones, yielding 55% for compound 8 .
  • : Optimizes Jak2 inhibitors via Suzuki-Miyaura coupling for pyrimidine functionalization, achieving >80% yields .

Biological Activity

The compound 1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide is a complex organic molecule that belongs to the thieno[3,2-d]pyrimidine family. This class of compounds has garnered interest due to their diverse biological activities, including potential applications in medicinal chemistry. The unique structural features of this compound suggest significant interactions with biological targets, leading to various therapeutic effects.

Structural Characteristics

The compound comprises several key structural components:

  • Thieno[3,2-d]pyrimidine Core : This bicyclic structure includes sulfur and nitrogen atoms, which are crucial for its biological activity.
  • Piperidine Moiety : This nitrogen-containing ring enhances the compound's solubility and bioavailability.
  • Aromatic Substituents : The presence of phenyl and thiophenyl groups contributes to the compound's electronic properties and potential interactions with biological receptors.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • Research has shown that thienopyrimidine derivatives can inhibit cancer cell proliferation. The compound's structural analogs have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
    • The mechanism of action may involve the inhibition of key enzymes or modulation of signaling pathways related to cancer progression .
  • Anti-inflammatory Effects :
    • Compounds within this class have been associated with anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes .
  • Antimicrobial Activity :
    • Thienopyrimidines have shown promise as broad-spectrum antimicrobial agents. Their ability to disrupt microbial cell functions positions them as potential candidates for treating infections .

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, its structural similarity to known enzyme substrates allows it to act as a competitive inhibitor.
  • Receptor Modulation : Binding studies suggest that the compound may interact with various receptors involved in disease processes, potentially altering their activity and downstream signaling .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values < 10 µM against MCF-7 and A549 cells
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of thienopyrimidine derivatives, several compounds were synthesized and tested against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin . Molecular docking studies suggested that these compounds bind effectively to the active sites of target enzymes, providing insights into their mechanism of action .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thieno[3,2-d]pyrimidine derivative?

The compound is typically synthesized via multi-step reactions involving:

  • Heterocyclic core formation : Condensation of thiourea with substituted aldehydes or ketones under acidic catalysis (e.g., p-toluenesulfonic acid) to form the thienopyrimidine scaffold .
  • Piperidine coupling : Introduction of the piperidine-3-carboxamide moiety via nucleophilic substitution or amidation reactions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid byproducts .
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., piperidine ring conformation) and confirms bond lengths/angles, as demonstrated for analogous thienopyrimidine derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and electronic environments (e.g., downfield shifts for carbonyl groups at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 488.64 for related compounds) .

Q. What preliminary assays evaluate the compound’s biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays).
  • Cellular viability studies : MTT or CellTiter-Glo® assays in disease-relevant cell lines to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry optimize reaction yields for scale-up synthesis?

  • Quantum mechanical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thiourea-aldehyde condensation) .
  • Molecular docking : Predict binding affinities of intermediates to catalysts (e.g., p-toluenesulfonic acid) to refine reaction conditions .
  • Machine learning : Train models on existing reaction data to predict optimal solvent systems or catalyst loadings .

Q. What strategies address contradictions in biological activity data across studies?

  • Purity validation : Ensure compound integrity via HPLC and LC-MS to rule out degradation products .
  • Assay standardization : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Metabolite screening : Use hepatic microsomes to assess metabolic stability, which may explain discrepancies in cellular vs. in vivo efficacy .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Chiral resolution : Separate enantiomers via chiral HPLC and test individual isomers in target assays .
  • X-ray crystallography : Compare bound conformations in protein-ligand complexes to correlate stereochemistry with activity .

Methodological Considerations

Q. What are best practices for analyzing stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound .

Q. How can SAR studies improve target selectivity?

  • Substituent variation : Synthesize analogs with modified phenyl or thiophene groups to probe hydrophobic/hydrophilic interactions .
  • Crystallographic data : Map ligand-protein interactions (e.g., hydrogen bonding with kinase hinge regions) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.